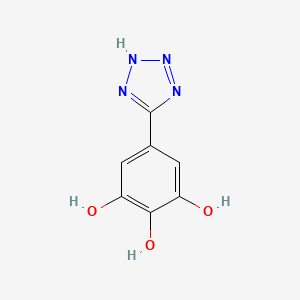![molecular formula C17H30N4O B6054571 2-{1-cyclohexyl-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6054571.png)
2-{1-cyclohexyl-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{1-cyclohexyl-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is also known as JNJ-7925476 and has been studied extensively for its pharmacological properties and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 2-{1-cyclohexyl-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol involves its interaction with the dopamine D4 receptor. This compound acts as a partial agonist at this receptor, which results in the modulation of dopamine signaling in the brain. This modulation can lead to changes in mood, cognition, and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have a high affinity for the dopamine D4 receptor, which suggests that it may have an impact on dopamine signaling in the brain. This can lead to changes in mood, cognition, and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-{1-cyclohexyl-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol in lab experiments include its high affinity for the dopamine D4 receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. The limitations of using this compound include its potential toxicity and the need for specialized equipment and facilities to handle it safely.
Orientations Futures
There are several future directions for research on 2-{1-cyclohexyl-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol. One area of focus is the development of new compounds that have a higher affinity for the dopamine D4 receptor and improved therapeutic potential. Another area of focus is the investigation of the role of this compound in the treatment of neurological disorders, such as schizophrenia, depression, and anxiety. Additionally, there is a need for further research on the safety and toxicity of this compound, as well as its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of 2-{1-cyclohexyl-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol involves several steps. The starting material for this synthesis is 1-cyclohexyl-4-[(3-methyl-1H-pyrazol-5-yl)methyl]piperazine, which is reacted with ethylene oxide in the presence of a base to yield the final product.
Applications De Recherche Scientifique
2-{1-cyclohexyl-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol has been extensively studied for its potential applications in the field of medicine. It has been shown to have a high affinity for the dopamine D4 receptor, which is involved in the regulation of mood, cognition, and behavior. This compound has also been studied for its potential use in the treatment of various neurological disorders, such as schizophrenia, depression, and anxiety.
Propriétés
IUPAC Name |
2-[1-cyclohexyl-4-[(5-methyl-1H-pyrazol-3-yl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O/c1-14-11-15(19-18-14)12-20-8-9-21(17(13-20)7-10-22)16-5-3-2-4-6-16/h11,16-17,22H,2-10,12-13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLOVHDOWBAXSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CN2CCN(C(C2)CCO)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 3-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]carbonyl}benzoate](/img/structure/B6054502.png)
![N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6054504.png)
![2-[(4-fluorophenyl)amino]-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6054506.png)

![3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-[2-(2-pyrazinyl)ethyl]benzamide](/img/structure/B6054524.png)

![5-[(2,4-difluorophenoxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B6054536.png)
![methyl 1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-piperidinecarboxylate](/img/structure/B6054547.png)


![2-({3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}thio)-6-methyl-4-pyrimidinol](/img/structure/B6054583.png)

![3-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-N,N-dimethylpropanamide](/img/structure/B6054591.png)

